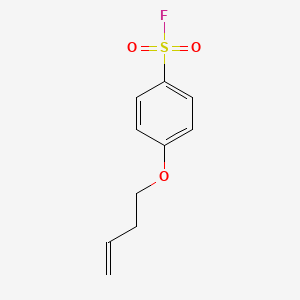

4-(But-3-en-1-yloxy)benzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

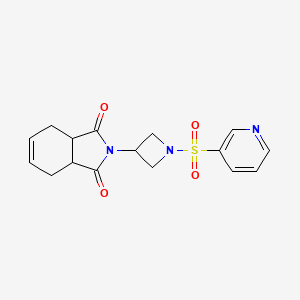

Übersicht

Beschreibung

“4-(But-3-en-1-yloxy)benzenesulfonyl fluoride” is a chemical compound used in scientific research due to its diverse applications. It possesses unique properties that make it valuable for studying biological processes and developing pharmaceuticals. The compound has a CAS Number of 2172495-57-5 and a molecular weight of 230.26 .

Synthesis Analysis

A versatile selectively addressable SuFEx click chemistry hub, but-3-ene-1,3-disulfonyl difluoride (BDF) was designed and synthesized through head-to-tail dimerization of ethenesulfonyl fluoride (ESF) . BDF possesses three active sites to selectively participate in the construction of 4-membered, 5-membered and 6-membered cyclic sulfonamide (sultams) bearing aliphatic sulfonyl fluoride moieties for further manipulations in a fast, efficient and practical manner .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.26 . Other physical and chemical properties such as storage temperature, purity, country of origin, shipping temperature, and physical form were not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“4-(But-3-en-1-yloxy)benzenesulfonyl fluoride” is a chemical compound with the CAS Number: 2172495-57-5 . It has a molecular weight of 230.26 . The IUPAC name for this compound is 4-(but-3-en-1-yloxy)benzenesulfonyl fluoride .

Use in Synthesis

“4-(But-3-en-1-yloxy)benzenesulfonyl fluoride” can be used in the synthesis of other compounds. For example, it can be used to synthesize 4-methoxyphenyl 4-(but-3-en-1-yloxy)benzoate (MBB) grafted thiol silicone oil .

Use in Material Science

This compound has been used in the creation of Liquid Crystal Monomers and Quantum dots (LCMQs) . These LCMQs were synthesized with 4-methoxyphenyl 4-(but-3-en-1-yloxy)benzoate (MBB) grafted thiol silicone oil (crosslinker-g-MBB) as a crosslinking agent . The process involved a two-step thiol-ene “click” reaction .

Wirkmechanismus

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to interact with context-specific amino acids or proteins .

Mode of Action

Sulfonyl fluorides, including 4-(But-3-en-1-yloxy)benzenesulfonyl fluoride, exhibit a unique stability-reactivity balance . They have relatively low reactivity toward nucleophilic substitution and exclusive heterolytic properties . These characteristics make sulfonyl fluorides privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .

Biochemical Pathways

Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the function of these enzymes .

Result of Action

Sulfonyl fluorides are known to react with active site amino acids to inactivate these enzymes .

Eigenschaften

IUPAC Name |

4-but-3-enoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2,4-7H,1,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTZULLLNQLVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)

![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)